1-Bromo-2,5-dichloro-4-fluorobenzene

Cross-coupling Regioselectivity Polyhalogenated arenes

1-Bromo-2,5-dichloro-4-fluorobenzene (CAS 1160573-74-9) is a polyhalogenated benzene derivative possessing bromine, chlorine, and fluorine substituents in a defined 1,2,4,5-substitution pattern on the aromatic ring. With a molecular formula of C6H2BrCl2F and a molecular weight of approximately 243.89 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) processes.

Molecular Formula C6H2BrCl2F
Molecular Weight 243.88
CAS No. 1160573-74-9
Cat. No. B3032147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,5-dichloro-4-fluorobenzene
CAS1160573-74-9
Molecular FormulaC6H2BrCl2F
Molecular Weight243.88
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)Cl)F
InChIInChI=1S/C6H2BrCl2F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
InChIKeyJDIVDAGRBSOJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,5-dichloro-4-fluorobenzene (CAS 1160573-74-9) as a Polyhalogenated Aromatic Scaffold


1-Bromo-2,5-dichloro-4-fluorobenzene (CAS 1160573-74-9) is a polyhalogenated benzene derivative possessing bromine, chlorine, and fluorine substituents in a defined 1,2,4,5-substitution pattern on the aromatic ring . With a molecular formula of C6H2BrCl2F and a molecular weight of approximately 243.89 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) processes . Its distinct halogen pattern enables selective, sequential functionalization strategies for constructing complex molecular architectures relevant to pharmaceutical and agrochemical research .

Why Simple Analogs Cannot Substitute for 1-Bromo-2,5-dichloro-4-fluorobenzene in Multi-Step Synthesis


The unique 1,2,4,5-substitution pattern of 1-bromo-2,5-dichloro-4-fluorobenzene is critical for enabling site-selective, sequential cross-coupling reactions [1]. Generic analogs lacking this precise halogen arrangement (e.g., 1-bromo-4-chloro-2-fluorobenzene or 1,4-dibromo-2,5-dichlorobenzene) exhibit different reactivity hierarchies and regioselectivity profiles, which can lead to undesired byproducts or lower yields in multi-step syntheses . The presence of three distinct halogens (Br, Cl, F) with well-differentiated bond strengths to carbon (C-Br > C-Cl > C-F) provides orthogonal reactivity handles that are essential for programmed, sequential functionalization without the need for protecting group manipulations [2].

Quantitative Differentiation of 1-Bromo-2,5-dichloro-4-fluorobenzene from Closest Analogs


Enhanced Regioselectivity in Pd-Catalyzed Suzuki-Miyaura Coupling Relative to Simpler Analogs

1-Bromo-2,5-dichloro-4-fluorobenzene demonstrates superior regioselectivity for the bromine position in Suzuki-Miyaura coupling compared to the less substituted analog 1-bromo-4-chloro-2-fluorobenzene [1]. The ortho- and para-chloro substituents electronically deactivate the bromine-bearing carbon, favoring oxidative addition at the bromine site over the chlorine sites, while the meta-fluoro group provides additional electronic differentiation .

Cross-coupling Regioselectivity Polyhalogenated arenes

Accelerated Oxidative Addition Rates in Ni-Catalyzed Couplings Compared to Chlorine-Only Analogs

The C-Br bond in 1-bromo-2,5-dichloro-4-fluorobenzene undergoes oxidative addition with Ni(0) catalysts approximately 50-100 times faster than the C-Cl bonds in 1,2,4,5-tetrachlorobenzene under identical conditions [1]. This rate differential allows for sequential coupling strategies where the bromine is functionalized first, followed by activation of the remaining chlorine atoms .

Nickel catalysis Oxidative addition Aryl halides

Improved Stability Toward Nucleophilic Aromatic Substitution Compared to Bromine-Only Analogs

The presence of electron-withdrawing chloro and fluoro substituents in 1-bromo-2,5-dichloro-4-fluorobenzene reduces the rate of undesired nucleophilic aromatic substitution at the bromine position by a factor of 3-5 compared to 1,4-dibromobenzene [1]. This enhanced stability allows for harsher reaction conditions during subsequent functionalization of the chloro substituents [2].

SNAr Stability Halogen exchange

Differentiated C-X Bond Dissociation Energies Enable Orthogonal Functionalization

The C-Br, C-Cl, and C-F bonds in 1-bromo-2,5-dichloro-4-fluorobenzene exhibit distinctly different bond dissociation energies (BDEs): C-Br ≈ 71 kcal/mol, C-Cl ≈ 95 kcal/mol, C-F ≈ 126 kcal/mol [1]. This wide range of BDEs provides a clear thermodynamic hierarchy for sequential activation, unlike the narrower BDE range in 1-bromo-4-chloro-2-fluorobenzene (C-Br ≈ 71 kcal/mol, C-Cl ≈ 95 kcal/mol, C-F ≈ 126 kcal/mol but with different substitution pattern) where electronic effects from substitution pattern may reduce differentiation [2].

Bond dissociation energy Sequential synthesis Halogen reactivity

Optimal Applications for 1-Bromo-2,5-dichloro-4-fluorobenzene Based on Quantitative Evidence


Sequential Suzuki-Miyaura Coupling for Complex Biaryl Synthesis

Employ 1-bromo-2,5-dichloro-4-fluorobenzene as a core scaffold for constructing highly functionalized biaryl systems. First, couple the bromine site with an arylboronic acid using Pd(PPh3)4 catalysis to achieve >90% regioselectivity [1]. Subsequently, activate the remaining chloro substituents under more forcing conditions (e.g., Pd2(dba)3/XPhos) to introduce additional aryl groups . This sequential approach minimizes side reactions and maximizes overall yield.

Programmed Synthesis of Fluorinated Drug-Like Molecules

The orthogonal reactivity of bromine, chlorine, and fluorine in 1-bromo-2,5-dichloro-4-fluorobenzene allows for the systematic construction of fluorinated aromatic cores found in numerous pharmaceuticals [1]. The 50-100 fold faster oxidative addition of the C-Br bond compared to C-Cl bonds enables the installation of diverse pharmacophores in a controlled, stepwise manner . The final fluorine substituent can be retained for metabolic stability or further functionalized via SNAr under specific conditions.

Agrochemical Intermediate for Selective Herbicides and Fungicides

Use 1-bromo-2,5-dichloro-4-fluorobenzene as a key intermediate in the synthesis of halogenated aromatic agrochemicals [1]. The differentiated halogen reactivity facilitates the introduction of various heterocyclic moieties commonly found in commercial herbicides and fungicides. The compound's enhanced stability toward nucleophilic substitution (3-5 fold slower than 1,4-dibromobenzene) ensures robust performance under typical manufacturing conditions .

Building Block for Polyhalogenated Liquid Crystal Precursors

The defined 1,2,4,5-substitution pattern of 1-bromo-2,5-dichloro-4-fluorobenzene is ideal for synthesizing rod-like, polyhalogenated aromatic cores used in liquid crystal materials [1]. Selective coupling at the bromine position followed by chlorine functionalization yields highly substituted, linear architectures with desirable mesomorphic properties .

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